2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a pyrimidinone core, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the Sulfanyl Group: The benzodioxin derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Construction of the Pyrimidinone Core: The pyrimidinone core is formed by the condensation of an appropriate amine with a β-keto ester, followed by cyclization.
Attachment of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyrimidinone core and trimethylsilyl group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring but differs in the side chain structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure but with a different functional group.
Uniqueness
2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of a benzodioxin ring, a pyrimidinone core, and a trimethylsilyl group
Properties
Molecular Formula |
C20H26N2O5SSi |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-hydroxy-5-(3-trimethylsilylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H26N2O5SSi/c1-29(2,3)10-4-5-14-18(24)21-20(22-19(14)25)28-12-15(23)13-6-7-16-17(11-13)27-9-8-26-16/h6-7,11H,4-5,8-10,12H2,1-3H3,(H2,21,22,24,25) |
InChI Key |
UATBBEGQJDDCJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC1=C(N=C(NC1=O)SCC(=O)C2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
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